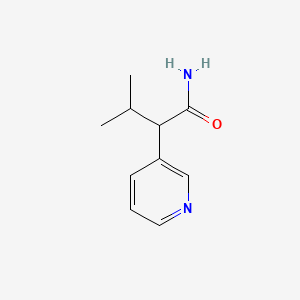

3-Méthyl-2-(pyridin-3-yl)butanamide

Vue d'ensemble

Description

3-Methyl-2-(pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Methyl-2-(pyridin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(pyridin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de Nouveaux Dérivés

Le 3-Méthyl-2-(pyridin-3-yl)butanamide peut être utilisé dans la synthèse de nouveaux dérivés de pyridin-3-yl-pyrimidin-2-yl-aminophényl-amide . Ces dérivés ont été synthétisés en utilisant deux méthodes : une méthode classique utilisant la triméthylamine et une méthode utilisant des nanoparticules d'oxyde de magnésium .

Activité Biologique

Les dérivés synthétisés du this compound ont montré diverses activités biologiques. Celles-ci incluent l'action en tant qu'inhibiteurs de la tyrosine kinase réceptrice, une activité anticancéreuse contre le cancer du poumon et une activité antibactérienne et antifongique contre des espèces bactériennes aquatiques spécialisées, des espèces Gram-positives et Gram-négatives et des espèces fongiques .

Activité Anticancéreuse

Les dérivés synthétisés ont montré une activité cytotoxique supérieure à celle du médicament de référence (c'est-à-dire l'imatinib). Par exemple, le composé IIB donne des valeurs IC50 dix fois plus faibles (0,229 μM) que l'imatinib (2,479 μM) lorsqu'il est testé contre des lignées cellulaires de cancer du poumon (A549) .

Activités Antibactériennes et Antifongiques

Les dérivés synthétisés ont montré des propriétés antibactériennes et antifongiques supérieures à celles de certains médicaments. Les paramètres de concentration minimale inhibitrice (CMI), de concentration minimale bactéricide (CMB) et de concentration minimale fongicide (CMF) ont été évalués .

Activité Antioxydante

La propriété antioxydante des dérivés a été étudiée en utilisant la méthode DPPH (2,2-diphénylpicrylhydrazyle). Les résultats ont montré que la valeur IC50 évaluée était proche de la valeur IC50 de l'acide ascorbique (4,45–4,83 μg/mL) .

Profils Pharmacocinétiques

Les caractéristiques ADME des composés synthétisés finaux ont été analysées à l'aide des serveurs SwissADME et ADMETlab 2 afin d'identifier le candidat médicament le plus sûr et le plus prometteur .

Comportement Photophysique

Le this compound peut être utilisé pour étudier le comportement photophysique complexe de certains composés .

Produits d'Alkylation

Le this compound peut être utilisé dans la synthèse de produits d'alkylation avec une large tolérance de groupe fonctionnel et d'excellents rendements .

Mécanisme D'action

Target of Action

3-Methyl-2-(pyridin-3-yl)butanamide, also known as CGS-27023, primarily targets Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is known to interact with its targets, leading to changes in their activity . This interaction can lead to the inhibition of the enzymes, thereby preventing the breakdown of the extracellular matrix .

Biochemical Pathways

Given its targets, it is likely to affect pathways related to tissue remodeling and potentially disease processes such as arthritis and metastasis .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The molecular and cellular effects of 3-Methyl-2-(pyridin-3-yl)butanamide’s action would depend on its specific interactions with its target enzymes. By inhibiting these enzymes, it could potentially prevent the breakdown of the extracellular matrix, affecting processes such as tissue remodeling and disease progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-(pyridin-3-yl)butanamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

3-methyl-2-pyridin-3-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)9(10(11)13)8-4-3-5-12-6-8/h3-7,9H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRHHIXRMLVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

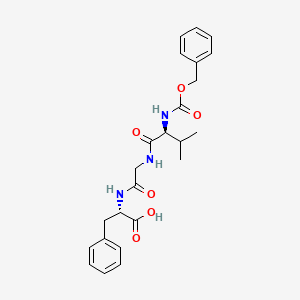

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)

![Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1458800.png)

![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B1458803.png)